Olaparib impurity 15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of olaparib impurity 15 involves several steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate is obtained through the Negishi coupling reaction. The process involves the following steps:
Formation of Phosphonate: 2-formylbenzoic acid reacts with dimethylphosphite to form phosphonate.
Horner-Wadsworth-Emmons Reaction: The phosphonate reacts with an aldehyde to form an olefin.
Hydrolysis and Reaction with Hydrazine Hydrate: The olefin is hydrolyzed under alkaline conditions and then reacted with hydrazine hydrate to form the key intermediate.
Condensation Reaction: The intermediate undergoes a condensation reaction with N-Boc-piperazine, followed by the removal of the Boc group in hydrochloric acid.
Final Reaction: The final step involves reacting the compound with cyclopropane carbonyl chloride to form this compound
化学反应分析
Olaparib impurity 15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzylidene moiety.
Common Reagents and Conditions: Typical reagents include hydrazine hydrate, dimethylphosphite, and cyclopropane carbonyl chloride. Reaction conditions often involve alkaline hydrolysis and condensation reactions.
Major Products: The major products formed from these reactions include various intermediates and final products that are structurally related to olaparib
科学研究应用
Olaparib impurity 15 is primarily used in scientific research to study the purity and stability of olaparib. Its applications include:
Chemistry: Used to understand the chemical properties and reactions of olaparib and its impurities.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Important in the development and quality control of olaparib as a pharmaceutical product.
Industry: Used in the pharmaceutical industry to ensure the quality and efficacy of olaparib by monitoring and controlling impurities
作用机制
The mechanism of action of olaparib impurity 15 is related to its structural similarity to olaparib. Olaparib is a selective and potent inhibitor of poly(ADP-ribose) polymerase enzymes, which are involved in DNA repair. By inhibiting these enzymes, olaparib induces cell death in cancer cells with defective DNA repair mechanisms. This compound may exhibit similar inhibitory effects, although its potency and specificity may differ .
相似化合物的比较
Olaparib impurity 15 can be compared with other similar compounds, such as:
Rucaparib: Another poly(ADP-ribose) polymerase inhibitor used in cancer treatment.
Niraparib: A poly(ADP-ribose) polymerase inhibitor with similar applications.
Talazoparib: Known for its potent inhibitory effects on poly(ADP-ribose) polymerase enzymes.
Uniqueness: this compound is unique due to its specific structural configuration and the conditions under which it is formed. .
属性
CAS 编号 |
2250243-17-3 |
---|---|
分子式 |
C24H25FN4O3 |
分子量 |
436.5 g/mol |
IUPAC 名称 |
4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H25FN4O3/c1-2-5-22(30)28-10-12-29(13-11-28)24(32)19-14-16(8-9-20(19)25)15-21-17-6-3-4-7-18(17)23(31)27-26-21/h3-4,6-9,14H,2,5,10-13,15H2,1H3,(H,27,31) |
InChI 键 |
ADICBJYTMADKFI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。